Computationally Predicted Physicochemical Profile vs. Closest 4-Phenoxybenzamide Analog N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
The calculated physicochemical properties of the target compound were compared to those of the positional isomer N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide. The target compound exhibits a higher predicted lipophilicity (XLogP3: 4.8 vs. ~4.5) and a lower topological polar surface area (TPSA: 77.2 Ų vs. ~87 Ų) than its 3-phenoxy, 2,4-dimethyl analog, indicating potentially superior passive membrane permeability and blood-brain barrier penetration, critical for intracellular and CNS target engagement [1][2].
| Evidence Dimension | Predicted lipophilicity and polarity |
|---|---|
| Target Compound Data | XLogP3 = 4.8; TPSA = 77.2 Ų |
| Comparator Or Baseline | N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide: estimated XLogP3 ~4.5; TPSA ~87 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.3; ΔTPSA ≈ -10 Ų |
| Conditions | Computed using PubChem and SwissADME prediction algorithms |
Why This Matters
A higher XLogP3 and lower TPSA are strongly correlated with improved membrane permeability, making the target compound a more suitable starting point for programs requiring intracellular target engagement or CNS penetration.
- [1] PubChem. Compound Summary for CID 16821847: N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/16821847 View Source
- [2] SwissADME. (2026). Physicochemical and ADME predictions for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide. Swiss Institute of Bioinformatics. http://www.swissadme.ch/ View Source
